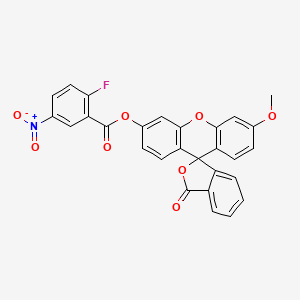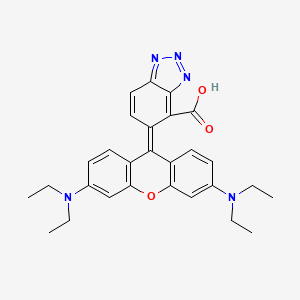amino}propanoic acid CAS No. 2109150-02-7](/img/structure/B6309201.png)
3-{[(t-Butoxy)carbonyl](2-methylcyclohexyl)amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an amino acid derivative, with a tert-butoxycarbonyl (t-Boc) protecting group . The t-Boc group is commonly used in peptide synthesis to protect the amino group, and can be removed under acidic conditions .
Molecular Structure Analysis
The compound contains a propanoic acid moiety, an amino group, and a 2-methylcyclohexyl group. The t-Boc group is attached to the nitrogen of the amino group .Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in peptide bond formation reactions. The t-Boc group can be removed under acidic conditions to free the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amino acid derivatives like this are solid at room temperature .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of tert-Butyloxycarbonyl-protected amino acids, which includes “3-{(t-Butoxy)carbonylamino}propanoic acid”. Each section focuses on a unique application:
Peptide Synthesis
Tert-Butyloxycarbonyl (Boc) is commonly used as an N α-amino protecting group in peptide synthesis. It is particularly advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties due to its stability and ease of removal under mild acidic conditions .
Organic Synthesis
Protected amino acids, such as those with Boc groups, are efficient reactants in organic synthesis. They are used when their reactive side chain and N-terminus need to be chemically protected during multistep reactions .
Dipeptide Synthesis
Boc-protected amino acid ionic liquids (AAILs) have applications in dipeptide synthesis. They serve as both reactants and reaction media, offering multiple reactive groups that can be selectively utilized in the synthesis process .
Multistep Reactions in Synthetic Organic Chemistry
The Boc group is widely used as an amine-protecting group in multistep reactions within synthetic organic chemistry. This is due to its ability to withstand various reaction conditions and protect functional groups that are sensitive to certain reagents or environments .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2-methylcyclohexyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-11-7-5-6-8-12(11)16(10-9-13(17)18)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFMLESBANFGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(t-Butoxy)carbonyl](2-methylcyclohexyl)amino}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)